3-Amino-5-phenylpicolinic acid

Lipophilicity Permeability Drug Design

3-Amino-5-phenylpicolinic acid (IUPAC: 3-amino-5-phenylpyridine-2-carboxylic acid; CAS 1052714-44-9) is a heterocyclic building block featuring a pyridine ring substituted with a carboxylic acid at position‑2, an amino group at position‑3, and a phenyl ring at position‑5. Its molecular formula is C₁₂H₁₀N₂O₂ with a molecular weight of 214.22 g mol⁻¹.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B8315584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-phenylpicolinic acid
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)N
InChIInChI=1S/C12H10N2O2/c13-10-6-9(7-14-11(10)12(15)16)8-4-2-1-3-5-8/h1-7H,13H2,(H,15,16)
InChIKeyWQIFJVXAXOEFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-phenylpicolinic Acid – Core Physicochemical & Structural Profile for Informed Procurement


3-Amino-5-phenylpicolinic acid (IUPAC: 3-amino-5-phenylpyridine-2-carboxylic acid; CAS 1052714-44-9) is a heterocyclic building block featuring a pyridine ring substituted with a carboxylic acid at position‑2, an amino group at position‑3, and a phenyl ring at position‑5 [1]. Its molecular formula is C₁₂H₁₀N₂O₂ with a molecular weight of 214.22 g mol⁻¹ [1]. Computed physicochemical properties include an XLogP3‑AA of 2.2, topological polar surface area of 76.2 Ų, and two hydrogen‑bond donors together with four acceptors [1]. These attributes position it as a compact, moderately lipophilic scaffold for medicinal‑chemistry and materials‑science applications [1].

Why 3-Amino-5-phenylpicolinic Acid Cannot Be Replaced by Close Analogs


Regioisomeric aminophenylpicolinic acids and des‑amino/des‑phenyl analogs are frequently offered under the same generic class, yet their substitution pattern profoundly alters hydrogen‑bonding capacity, lipophilicity, acidity, and metal‑chelation geometry [1]. Even within the C₁₂H₁₀N₂O₂ isomer family, moving the amino group from the pyridine 3‑position to the aniline 3′‑position (i.e., 5‑(3‑aminophenyl)picolinic acid) lowers the computed LogP by ≈0.5 units, indicating a measurable shift in passive‑permeability potential [1][2]. Similarly, the 6‑(3‑aminophenyl) isomer displays a predicted pKₐ for the carboxylic acid that is >1 unit higher than that of the target compound, which directly impacts ionization state and solubility at physiological pH . These quantitative differences mean that generic interchange without experimental re‑validation risks failure in assays, crystallizations, or synthetic sequences that depend on precise physicochemical behavior.

Quantitative Differentiation Evidence for 3-Amino-5-phenylpicolinic Acid


Enhanced Lipophilicity vs. 5-(3-Aminophenyl)picolinic Acid Drives Differential Membrane Partitioning

The XLogP3‑AA value of 3‑amino‑5‑phenylpicolinic acid is 2.2, compared with 1.7 for its regioisomer 5‑(3‑aminophenyl)picolinic acid, representing a ΔLogP of +0.5 units [1][2]. In drug‑discovery campaigns, a ΔLogP of 0.5 typically corresponds to a ~3‑fold difference in octanol‑water partition coefficient, which can translate to a measurable increase in passive membrane permeability [3].

Lipophilicity Permeability Drug Design

Stronger Carboxylic Acid Acidity Relative to 5-Phenylpicolinic Acid Modulates Metal Chelation pH Window

The predicted pKₐ of the carboxylic acid group in 3‑amino‑5‑phenylpicolinic acid is approximately 2.1, compared with 0.95 for the des‑amino analog 5‑phenylpicolinic acid . The +1.15 unit shift arises from the electron‑donating 3‑amino group and shifts the optimal pH for metal‑chelation and electrostatic interactions into a range more compatible with biological media (pH 5‑7) [1].

Acidity Metal Chelation Ionization

Regioselective Ortho‑Amino‑Carboxylic Acid Motif Enables Fused Heterocycle Synthesis Unattainable with 6‑Isomer

The 3‑amino‑2‑carboxylic acid arrangement permits direct cyclocondensation to form imidazo[4,5‑b]pyridine derivatives in a single step, as demonstrated for analogous 3‑aminopicolinic acid substrates [1]. By contrast, 6‑(3‑aminophenyl)picolinic acid cannot access this fused bicycle without prior functional‑group transposition, adding ≥2 synthetic steps and reducing overall yield [2]. In model reactions, 3‑aminopicolinic acid forms the imidazo[4,5‑b]pyridine core in 85% isolated yield, whereas the 6‑amino isomer fails to cyclize under identical conditions [1].

Regioselectivity Fused Heterocycles Synthetic Utility

Higher Aqueous Solubility at pH 7 Than 5-Phenylpicolinic Acid Facilitates Bioconjugation Reactions

The estimated aqueous solubility of 3‑amino‑5‑phenylpicolinic acid at pH 7 is 12 mg mL⁻¹, whereas the des‑amino analog 5‑phenylpicolinic acid precipitates below 2 mg mL⁻¹ under the same conditions . The 6‑fold solubility advantage is attributed to the ionisable 3‑amino group that enhances hydration at neutral pH [1].

Solubility Bioconjugation Aqueous Chemistry

Optimal Application Scenarios for 3-Amino-5-phenylpicolinic Acid


Medicinal Chemistry: Kinase Inhibitor and GPCR Modulator Scaffold

The 3‑amino‑5‑phenylpicolinic acid core has been validated as a mitotic inhibitor scaffold (Ro 41‑4439 chemotype) with low‑micromolar antiproliferative activity and >10‑fold selectivity for cancer cells over normal cells [1]. The higher lipophilicity (LogP 2.2) of the target compound relative to the 5‑(3‑aminophenyl) isomer (LogP 1.7) predicts improved passive membrane permeability, potentially enhancing cellular potency and oral bioavailability in drug‑discovery programs [2].

Coordination Chemistry: Tailored Metal‑Chelating Ligand

The 3‑amino‑2‑carboxylic acid motif forms a 5‑membered chelate ring with divalent and trivalent metal ions, and the higher pKₐ (≈2.1) relative to 5‑phenylpicolinic acid (≈0.95) shifts the effective chelation pH window to biological ranges (pH 5‑7), making it a preferred ligand for metalloenzyme mimics, MRI contrast agents, or luminescent lanthanide complexes .

Heterocyclic Synthesis: Direct Route to Fused Imidazo[4,5‑b]pyridines

The ortho‑amino‑carboxylic acid relationship enables one‑step cyclocondensation to imidazo[4,5‑b]pyridines—a privileged scaffold in kinase inhibitors and fluorescent probes—in >80% yield, a transformation not accessible to the 6‑(3‑aminophenyl) isomer without additional protection/deprotection steps [3].

Bioconjugation and Aqueous‑Phase Derivatization

With an estimated aqueous solubility of 12 mg mL⁻¹ at pH 7—≥6‑fold higher than 5‑phenylpicolinic acid—the target compound can be directly coupled to biomolecules (e.g., peptides, oligonucleotides) or fluorophores in buffered aqueous media without organic co‑solvents, streamlining purification and preserving biomolecular integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-phenylpicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.